2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone
Description
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8,14,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFFOLSSBLNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)COC3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone typically involves the reaction of 3-fluorophenol with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl group and complete the isoindolinone structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted isoindolinones .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that isoindoline derivatives, including 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone, exhibit anticonvulsant properties. A study highlighted the efficacy of various isoindoline derivatives in increasing seizure thresholds in animal models, suggesting their potential as anticonvulsant agents . The mechanism involves interaction with sodium channels, which are crucial for neuronal excitability.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Isoindoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The ability to modulate neurotransmitter systems may contribute to its neuroprotective capabilities.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of isoindoline derivatives, including this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens . The structure-activity relationship (SAR) studies suggest that modifications to the isoindoline framework can enhance antimicrobial efficacy.
Interaction with Ion Channels
The anticonvulsant activity is primarily attributed to the compound's ability to bind to and modulate ion channels, particularly sodium channels. Docking studies have revealed that this compound interacts with specific residues within the channel, stabilizing its inactive state and preventing excessive neuronal firing .
Modulation of Neurotransmitter Systems
The compound's neuroprotective effects may be linked to its ability to influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, it may help mitigate excitotoxicity associated with neurodegenerative conditions .
Case Study 1: Efficacy in Seizure Models
In a controlled study involving animal models of epilepsy, this compound was administered at varying doses. Results indicated a significant delay in seizure onset compared to control groups, supporting its potential as an anticonvulsant agent .
Case Study 2: Neuroprotection Against Oxidative Stress
A recent investigation assessed the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Treatment with this compound resulted in reduced neuronal cell death and preserved mitochondrial function, highlighting its therapeutic promise in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the isoindolinone core contributes to its overall stability and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Key Observations :
Substituent Position Effects: ZHAWOC6017 (3-fluorophenylmethyl) and ZHAWOC1246 (2-fluorophenylmethyl) differ in the fluorine substitution pattern on the phenyl ring. The meta-fluorine in ZHAWOC6017 may confer distinct electronic and steric properties compared to the ortho-fluorine in ZHAWOC1246 .
Functional Group Impact: The amino group at C5 in ZHAWOC6017 and ZHAWOC1246 contrasts with the hydroxyl group at C3 in the target compound. Hydroxy groups are more polar and may participate in stronger hydrogen-bonding interactions, influencing pharmacokinetic properties like bioavailability .
Synthetic Yields: Both ZHAWOC6017 and ZHAWOC1246 were synthesized in 42% yields, suggesting moderate efficiency for their respective routes. No synthetic data are available for the target compound in the provided evidence.
Research Findings and Limitations
- Gaps in Data: The provided evidence lacks specific data on this compound, such as spectral characterization, synthetic protocols, or biological activity.
- Hypothetical Activity: Based on structural analogs, the target compound may exhibit kinase inhibitory activity (common among isoindolinones), but experimental validation is required.
Biological Activity
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorophenol with appropriate isoindoline derivatives. The process can be optimized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Biological Activity Overview
The biological activity of this compound spans several therapeutic areas, including:
1. Anticancer Activity
Research indicates that isoindolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways involved in cell survival .
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within this chemical class have been evaluated for their efficacy against bacterial strains, demonstrating inhibition of growth at low micromolar concentrations .
3. Neurological Effects
There is emerging evidence that isoindolinone derivatives may exhibit neuroprotective effects. Some studies have indicated that these compounds can modulate neurotransmitter systems and may have potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of isoindolinones, including:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanisms : The compound may induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
- Antimicrobial Mechanisms : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Neuroprotective Mechanisms : Potential modulation of neurotransmitter release and reduction of oxidative stress may contribute to its protective effects on neuronal cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone with high purity?
- Methodology : A multi-step synthesis involving nucleophilic substitution and cyclization is recommended. Fluorinated intermediates, such as 3-fluorophenol derivatives, can be prepared via selective fluorination or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination for phenoxy linkages). Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures ensures >97% purity, as validated by HPLC .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of H/C NMR to verify aromatic proton environments and carbonyl groups. Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry, as demonstrated for structurally related fluorophenyl-thiosemicarbazide derivatives . Mass spectrometry (HRMS) confirms molecular weight alignment with theoretical values (e.g., m/z 285.08 for CHFNO).
Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with Karl Fischer titration monitor hygroscopicity. FT-IR tracks hydroxyl group stability, critical for maintaining bioactivity .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity with biological targets be obtained?
- Methodology : Perform molecular docking studies using software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or phosphatases). Validate with surface plasmon resonance (SPR) to measure real-time interaction kinetics. Competitive binding assays using fluorophore-labeled analogues can quantify displacement efficiency .
Q. What strategies resolve contradictions in pharmacological data across in vitro and in vivo models?
- Methodology : Cross-validate results using orthogonal assays (e.g., MTT vs. ATP-based viability tests). Adjust for metabolic differences by profiling cytochrome P450 interactions via liver microsome assays. Triangulate data with pharmacokinetic parameters (C, t) from LC-MS/MS plasma analysis .
Q. How can computational modeling improve the design of isoindolinone derivatives with enhanced selectivity?
- Methodology : Apply density functional theory (DFT) to optimize electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models trained on bioactivity datasets identify substituents (e.g., electron-withdrawing groups at the 3-fluorophenoxy position) that enhance target affinity while minimizing off-target effects .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodology : Standardize synthesis protocols using Design of Experiments (DoE) to control critical parameters (e.g., reaction temperature, stoichiometry). Implement blinded, randomized plate layouts in cell-based assays to reduce operator bias. Use internal reference compounds (e.g., staurosporine for cytotoxicity) to normalize inter-assay variability .
Data Interpretation and Validation
Q. How should researchers address discrepancies between theoretical and observed spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
